molecular formula C26H25N2P B14226541 2,2'-(Phenylphosphanediyl)bis(1,3-dimethyl-1H-indole) CAS No. 828256-07-1

2,2'-(Phenylphosphanediyl)bis(1,3-dimethyl-1H-indole)

Cat. No.: B14226541
CAS No.: 828256-07-1
M. Wt: 396.5 g/mol
InChI Key: FHEHVJKPLUNISR-UHFFFAOYSA-N
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Description

Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine is a complex organic compound that features a phosphine group bonded to two 1,3-dimethyl-1H-indole-2-yl groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine typically involves the reaction of 1,3-dimethyl-1H-indole-2-yl lithium with phenylphosphine dichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the stability of the intermediates and to achieve high yields.

Industrial Production Methods

While specific industrial production methods for Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The indole groups can participate in electrophilic substitution reactions, particularly at the C3 position.

    Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitro groups can be used for substitution reactions.

    Coordination: Transition metals like palladium, platinum, and rhodium are commonly used for forming metal-phosphine complexes.

Major Products

    Oxidation: Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine oxide.

    Substitution: Halogenated or nitro-substituted indole derivatives.

    Coordination: Metal-phosphine complexes with varying stoichiometries.

Scientific Research Applications

Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can be utilized in catalysis.

    Biology: The compound’s indole moieties are of interest due to their biological activity, including potential anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine largely depends on its application:

    In Catalysis: The phosphine group coordinates with metal centers, facilitating various catalytic cycles.

    Biological Activity: The indole moieties can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.

    1,3-Dimethylindole: A simpler indole derivative with similar biological activity.

    Phenylphosphine: A basic phosphine compound used in various chemical reactions.

Uniqueness

Phenylbis(1,3-dimethyl-1H-indole-2-yl)phosphine is unique due to its combination of phosphine and indole functionalities, which confer both catalytic and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

CAS No.

828256-07-1

Molecular Formula

C26H25N2P

Molecular Weight

396.5 g/mol

IUPAC Name

bis(1,3-dimethylindol-2-yl)-phenylphosphane

InChI

InChI=1S/C26H25N2P/c1-18-21-14-8-10-16-23(21)27(3)25(18)29(20-12-6-5-7-13-20)26-19(2)22-15-9-11-17-24(22)28(26)4/h5-17H,1-4H3

InChI Key

FHEHVJKPLUNISR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)P(C3=CC=CC=C3)C4=C(C5=CC=CC=C5N4C)C

Origin of Product

United States

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